
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide involves reactions that yield this compound with high specificity and efficiency. In one study, the ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2-a]pyrazole-6,7-dicarboxylates with hydrazine hydrate was performed, leading to propanohydrazides in high yields through a stereoselective process (Turk et al., 2002). This method showcases the synthetic versatility and accessibility of pyrazole-derived propanohydrazides.
Molecular Structure Analysis
Studies focusing on the molecular structure of pyrazole derivatives reveal significant insights into their stability, reactivity, and interaction potential. For instance, the crystal and molecular structure analysis of various pyrazole derivatives provides a foundational understanding of their electronic and spatial configuration, influencing their chemical behavior (Karrouchi et al., 2020). Such analyses are crucial for predicting reactivity and designing further chemical modifications.
Chemical Reactions and Properties
Pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide, exhibit a range of chemical reactions, attributable to their unique molecular structure. These compounds are known for their ability to undergo various chemical transformations, including cyclocondensation, alkylation, and reactions with hydrazine hydrate, which are pivotal in synthesizing novel compounds with potential biological activities (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide and similar compounds are characterized by their solubility, melting points, and crystalline structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields. The crystalline structure, in particular, provides insights into the stability and reactivity of these compounds (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity with other chemical groups, potential for forming bonds, and participation in chemical reactions, are influenced by their molecular structure. Studies have shown that these compounds can engage in a variety of chemical reactions, leading to a wide range of products with potential industrial and pharmaceutical applications. For example, their ability to act as ligands in coordination chemistry opens up possibilities for creating new materials and catalysts (Al-Smaisim, 2012).
Wissenschaftliche Forschungsanwendungen
Anticoronavirus and Antitumoral Activity
- Scientific Field: Medical and Biological Research .
- Summary of Application: This compound has been used in the synthesis of derivatives with promising in vitro anticoronavirus and antitumoral activity .
- Methods of Application: The synthesis of a new series of derivatives was carried out in excellent yields via a one-pot, four-component method using readily available starting materials .
- Results or Outcomes: It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity. The antitumoral activity was due to inhibition of tubulin polymerization .
Antileishmanial Activity
- Scientific Field: Medical and Biological Research .
- Summary of Application: This compound has been used in the synthesis of derivatives with potent in vitro antipromastigote activity .
- Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a derivative of this compound .
- Results or Outcomes: The derivative has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQIROUFTRKVPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357573 |
Source


|
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
CAS RN |
634884-72-3 |
Source


|
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

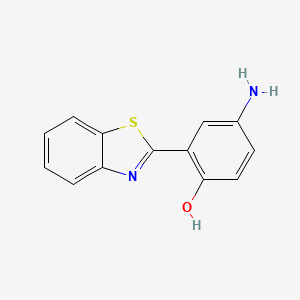
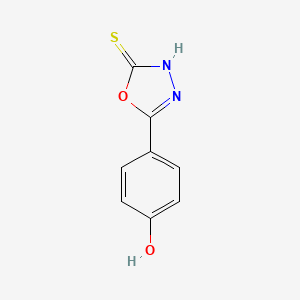
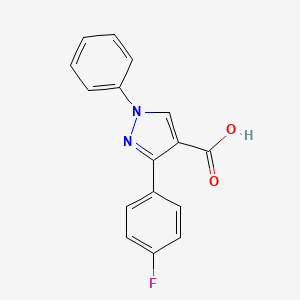
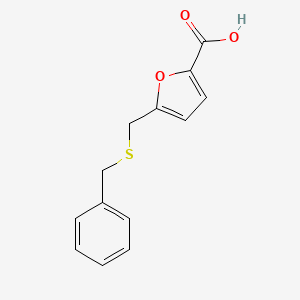
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)
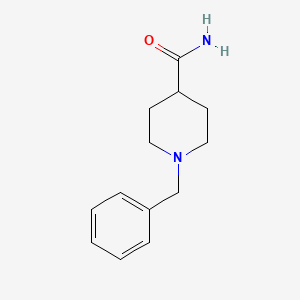
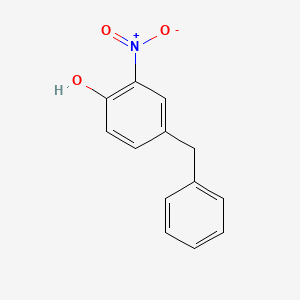
![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)
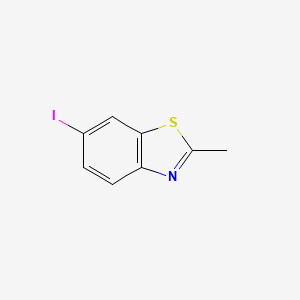

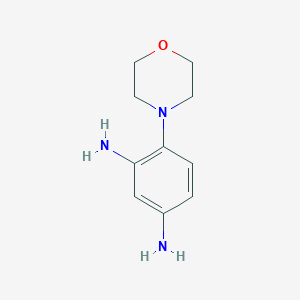
![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)